2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone
Description
2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone (CAS 314245-33-5), commonly referred to as IU1, is a bioactive small molecule with a molecular formula of C₁₈H₂₁FN₂O and a molecular weight of 300.37 g/mol . IU1 is synthesized via condensation reactions involving substituted pyrrole precursors, as described in protocols for analogous compounds . It has a purity of ≥97% and is characterized by spectroscopic data (¹H/¹³C NMR, IR) and crystallographic refinement tools like SHELXL .
Properties
IUPAC Name |
2-chloro-1-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO/c1-9-7-13(14(18)8-15)10(2)17(9)12-5-3-11(16)4-6-12/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHMSVXIWDSTEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364211 | |
| Record name | 2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304685-89-0 | |
| Record name | 2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone (CAS: 304685-89-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of the compound is with a molecular weight of approximately 265.71 g/mol. The structure features a chloro group, a fluorophenyl moiety, and a pyrrole ring, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H13ClFNO |
| Molecular Weight | 265.71 g/mol |
| CAS Number | 304685-89-0 |
| Purity | ≥ 95% |
Antimicrobial Activity
Research has indicated that compounds containing pyrrole structures exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In a comparative study, compounds similar to this compound demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus .
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In vitro studies using human cell lines revealed that while some pyrrole derivatives exhibited cytotoxic effects at high concentrations, this compound showed relatively low cytotoxicity at therapeutic concentrations .
Study on Antibacterial Properties
A recent study investigated the antibacterial efficacy of several pyrrole derivatives, including the target compound. The results indicated that this compound exhibited an MIC value comparable to standard antibiotics, suggesting its potential as an antibacterial agent .
The mechanism by which this compound exerts its biological effects is hypothesized to involve interference with bacterial cell wall synthesis and disruption of cellular processes through inhibition of specific enzymes . Further studies are required to elucidate the exact pathways involved.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential use in drug development due to its structural features that may confer biological activity. The presence of the pyrrole ring and the fluorophenyl group suggests possible interactions with biological targets.
Case Studies :
- Antitumor Activity : Research indicates that derivatives of pyrrole compounds can exhibit antitumor properties. Studies have shown that modifications to the pyrrole structure can enhance cytotoxicity against various cancer cell lines .
| Study Focus | Findings |
|---|---|
| Antitumor Effects | Enhanced cytotoxicity in modified pyrrole derivatives |
| Mechanism of Action | Potential inhibition of cell proliferation pathways |
Organic Synthesis
2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone serves as a valuable building block in the synthesis of more complex organic molecules. Its reactive chloro group allows for further functionalization, enabling the creation of diverse chemical entities.
Applications in Synthesis :
- Building Block for Heterocycles : Used as a precursor for synthesizing other heterocyclic compounds which are essential in pharmaceuticals.
| Reaction Type | Example Products |
|---|---|
| Nucleophilic Substitution | Various substituted pyrroles |
| Coupling Reactions | Complex organic frameworks |
Materials Science
The compound's unique properties make it suitable for developing new materials, particularly in the area of organic electronics and photonic devices. Its ability to participate in π-stacking interactions can be advantageous for creating conductive polymers.
Research Insights :
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The core structure of IU1 consists of a 2,5-dimethylpyrrole ring substituted at the 3-position with a 2-chloroethanone group and at the 1-position with a 4-fluorophenyl moiety. Structural analogs vary in substituents on the phenyl ring or pyrrole system, influencing physicochemical and biological properties.
Table 1: Key Structural Analogs and Their Properties
Preparation Methods
Pyrrole Ring Formation
The pyrrole ring is commonly synthesized using the Paal-Knorr synthesis , a classical method involving the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines under acidic conditions. This approach allows for the installation of the 2,5-dimethyl substitution pattern on the pyrrole ring:
- Starting materials: 1,4-dicarbonyl compounds with appropriate methyl substitutions
- Reagents: Ammonia or primary amines
- Conditions: Acidic medium, typically at elevated temperatures
This step yields the 2,5-dimethylpyrrole intermediate, which serves as the scaffold for further functionalization.
Introduction of the 4-Fluorophenyl Group
The 4-fluorophenyl substituent is introduced onto the nitrogen of the pyrrole ring via Friedel-Crafts alkylation or related nucleophilic substitution reactions:
- Electrophile: 4-fluorobenzyl chloride or 4-fluorobenzyl bromide
- Catalyst: Lewis acid such as aluminum chloride (AlCl3)
- Solvent: Non-protic solvents like dichloromethane or chloroform
- Temperature: Typically 0 °C to room temperature to control reaction rate and selectivity
This step results in the formation of the N-(4-fluorobenzyl)-2,5-dimethylpyrrole intermediate.
Chlorination of the Ethanone Moiety
The final step involves chlorination of the ethanone side chain to introduce the chloro substituent:
- Reagents: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)
- Solvent: Anhydrous solvents such as dichloromethane or chloroform
- Conditions: Reflux or room temperature depending on reagent and scale
This reaction converts the corresponding ethanone group into the 2-chloro-1-ethanone moiety, completing the synthesis of the target compound.
Summary Table of Preparation Steps
| Step | Reaction Type | Starting Material/Intermediate | Reagents/Catalysts | Conditions | Outcome/Intermediate |
|---|---|---|---|---|---|
| 1 | Paal-Knorr pyrrole synthesis | 1,4-dicarbonyl compound | Ammonia or primary amine | Acidic medium, elevated temp | 2,5-Dimethylpyrrole ring |
| 2 | N-Alkylation (Friedel-Crafts) | 2,5-Dimethylpyrrole | 4-Fluorobenzyl chloride, AlCl3 | 0 °C to RT, non-protic solvent | N-(4-fluorobenzyl)-2,5-dimethylpyrrole |
| 3 | Chlorination | N-(4-fluorobenzyl)-2,5-dimethylpyrrole ethanone | Thionyl chloride or PCl5 | Reflux or RT, anhydrous solvent | 2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone |
Research Findings and Optimization Notes
- Reaction Yields: The Paal-Knorr synthesis step typically yields the pyrrole ring in moderate to high yields (60-85%) depending on the purity of starting materials and reaction time.
- Selectivity: The N-alkylation step requires careful control of temperature and stoichiometry to avoid polyalkylation or side reactions.
- Chlorination Efficiency: Use of thionyl chloride is preferred for cleaner conversion with fewer side products compared to phosphorus pentachloride.
- Purification: Final products are purified by recrystallization or chromatographic methods (silica gel column chromatography) to achieve high purity suitable for research applications.
- Scalability: The synthetic route is amenable to scale-up with optimization of reaction times and continuous flow techniques to improve throughput and reproducibility.
Comparative Analysis with Related Compounds
| Compound Name | Key Structural Difference | Impact on Preparation |
|---|---|---|
| 2-Chloro-1-[1-(4-chlorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone | Chlorobenzyl instead of fluorobenzyl | Similar synthetic route; electronic effects may alter reaction rates |
| 2-Chloro-1-[1-(4-methylbenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone | Methylbenzyl substituent | Alkylation step may require modified conditions due to less reactive electrophile |
The presence of the fluorine atom in the 4-fluorophenyl group enhances the reactivity and biological activity of the compound, making the preparation slightly more sensitive to reaction conditions during alkylation and chlorination steps.
Q & A
Q. What are the critical steps for synthesizing 2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone with high purity?
Methodological Answer:
- Synthetic Route : Begin with a Friedel-Crafts acylation or halogenation of the pyrrole core, followed by regioselective substitution at the ethanone position. Ensure anhydrous conditions to avoid hydrolysis of the chloroethanone group.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (solvent: ethanol/water mixture) to isolate the product. Monitor purity via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .
- Analytical Validation : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to verify absence of by-products like unreacted starting materials or dehalogenated derivatives .
Q. How can X-ray crystallography confirm the molecular structure of this compound?
Methodological Answer:
- Crystallization : Grow single crystals via slow evaporation in a solvent system (e.g., dichloromethane/methanol).
- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
- Refinement : Employ SHELXL for structure refinement. Key parameters:
Q. Which spectroscopic techniques are most reliable for characterizing the chloroethanone moiety?
Methodological Answer:
- ¹H NMR : The chloroethanone group induces deshielding (~δ 4.5–5.0 ppm for adjacent CH₂) and splitting due to coupling with chlorine (²J ~6–8 Hz).
- IR Spectroscopy : Confirm the ketone (C=O stretch ~1700–1750 cm⁻¹) and C-Cl bond (600–800 cm⁻¹).
- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ peak at m/z 293.7 (C₁₄H₁₄ClFNO) with isotopic Cl pattern .
Advanced Questions
Q. How can researchers resolve discrepancies between computational molecular modeling and experimental crystallographic data?
Methodological Answer:
- DFT Optimization : Compare optimized geometries (e.g., B3LYP/6-311+G(d,p)) with X-ray bond lengths/angles. Adjust torsional parameters if deviations exceed 0.02 Å/2°.
- Electron Density Maps : Use SHELXE to identify missing electron density (e.g., disordered solvent) or hydrogen bonding not captured in gas-phase calculations .
- Thermal Ellipsoids : Analyze anisotropic displacement parameters to assess dynamic vs. static disorder in the crystal lattice .
Q. How does the 4-fluorophenyl substituent influence the compound’s reactivity in further derivatization?
Methodological Answer:
- Steric Effects : The 2,5-dimethyl groups on the pyrrole ring hinder electrophilic substitution at the 3-position, directing reactions to the ethanone moiety.
- Electronic Effects : The electron-withdrawing fluorine on the phenyl ring enhances the electrophilicity of the ketone, facilitating nucleophilic additions (e.g., Grignard reactions). Compare with analogs (e.g., 4-chlorophenyl derivatives) to quantify substituent effects via Hammett plots .
Q. What assay designs are optimal for evaluating this compound’s bioactivity as a USP14 inhibitor analog?
Methodological Answer:
- Competitive Binding Assays : Use fluorescence-based Ub-AMC substrates to measure deubiquitinase (DUB) activity. Include IU1 (a known USP14 inhibitor) as a control to benchmark potency .
- Cellular Assays : Treat HEK293T cells under proteotoxic stress (e.g., MG132) and monitor survival via MTT assay. Validate target engagement using siRNA knockdown of USP14 .
Q. How can researchers identify and mitigate impurities during scale-up synthesis?
Methodological Answer:
- Common Impurities :
- Dehalogenated Product : Detect via LC-MS (loss of 34.97 Da for Cl). Minimize by using inert atmospheres and avoiding protic solvents.
- Diastereomers : Resolve via chiral HPLC (Chiralpak IA column, heptane/isopropanol).
- Process Optimization : Implement DoE (Design of Experiments) to refine reaction time/temperature and reduce by-product formation .
Q. What orthogonal methods confirm the compound’s mechanism of action in proteasome modulation?
Methodological Answer:
- Ubiquitin Chain Accumulation : Use Western blotting (anti-polyUb antibodies) to assess proteasome inhibition in cell lysates.
- Thermal Shift Assay : Monitor USP14 thermal stability (ΔTm) via DSF (differential scanning fluorimetry) with SYPRO Orange dye. A ΔTm >2°C indicates direct binding .
- X-ray Co-crystallization : Solve the USP14-compound complex structure to identify binding interactions (e.g., halogen bonding with active-site residues) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
